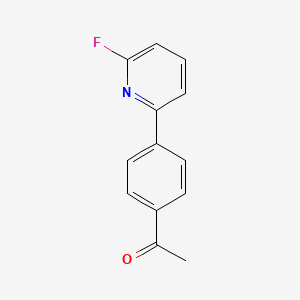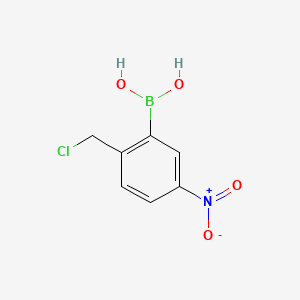
(2-(Chloromethyl)-5-nitrophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic acids are highly valuable building blocks in organic synthesis . They are relatively stable, readily prepared, and generally environmentally benign . They are known for their broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering .
Synthesis Analysis
Protodeboronation of pinacol boronic esters is a method used in the synthesis of boronic acids . This process involves the use of a radical approach .Molecular Structure Analysis
The general structure of a boronic acid involves a boron atom bonded to an organic group and two hydroxyl groups . The exact structure of “(2-(Chloromethyl)-5-nitrophenyl)boronic acid” would involve a phenyl ring with a nitro group, a chloromethyl group, and a boronic acid group attached.Chemical Reactions Analysis
Boronic acids are known for their ability to undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of the boronic acid to a palladium catalyst .Wissenschaftliche Forschungsanwendungen
Spectroscopic Reporter Compounds for Saccharides
One significant application of boronic acids, including compounds similar to (2-(Chloromethyl)-5-nitrophenyl)boronic acid, is in the design of spectroscopic reporter compounds for detecting saccharides. The interaction between boronic acids and diols, such as saccharides, alters the electron density of neighboring groups, leading to changes in their spectroscopic properties. This principle was utilized to develop nitrophenol-based boronic acid compounds that exhibit significant UV changes upon binding with saccharides like D-fructose, indicating their potential as polyboronic acid sensors for the selective recognition of biologically significant saccharides (Ni, Fang, Springsteen, & Wang, 2004).
Crystallization-induced Amide Bond Formation
Another research focus is on the crystallization-induced formation of boron-centered spirocyclic systems from boronic acids. This process involves the transformation of boronic acids into complex structures under crystallization conditions, demonstrating the versatility of boronic acids as intermediates in organic synthesis (Pappin et al., 2017).
Diol Recognition at Neutral pH
Further studies have explored the affinity of certain boronic acids for diols at neutral pH, emphasizing their potential in diol and carbohydrate recognition. This work supports the application of boronic acids in biochemical sensors and recognition systems (Mulla, Agard, & Basu, 2004).
Optical Modulation and Sensing
Boronic acids have also been investigated for their role in the optical modulation of materials, such as in the development of polyethylene glycol-wrapped single-walled carbon nanotubes (SWNTs) for saccharide sensing. This research illustrates the potential of boronic acid-functionalized materials in creating sensitive and selective sensors for various applications, including biological and environmental monitoring (Mu et al., 2012).
Sequential Bioconjugation
Moreover, boronic acids have been applied in bioconjugation strategies, providing tools for the multifunctional modification of biological molecules. This includes the development of boronic acid pairs that enable sequential cross-coupling processes, offering new avenues for the construction of complex bioconjugates and probes (Miller, Swierczynski, Ding, & Ball, 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-(chloromethyl)-5-nitrophenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClNO4/c9-4-5-1-2-6(10(13)14)3-7(5)8(11)12/h1-3,11-12H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTLINWGOGSREG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)[N+](=O)[O-])CCl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675142 |
Source


|
| Record name | [2-(Chloromethyl)-5-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Chloromethyl)-5-nitrophenyl)boronic acid | |
CAS RN |
1217500-80-5 |
Source


|
| Record name | B-[2-(Chloromethyl)-5-nitrophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Chloromethyl)-5-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

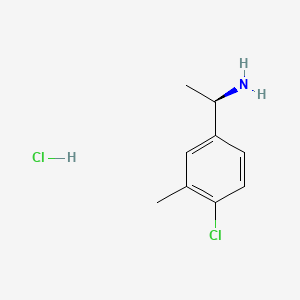
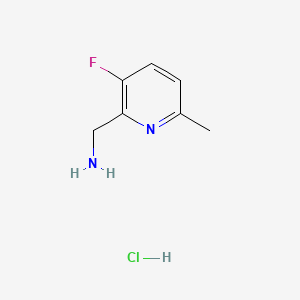
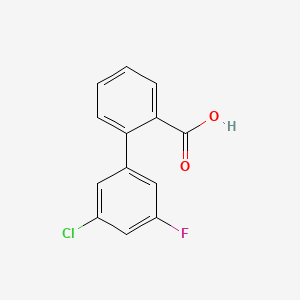
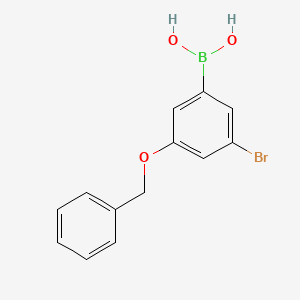
![6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578025.png)
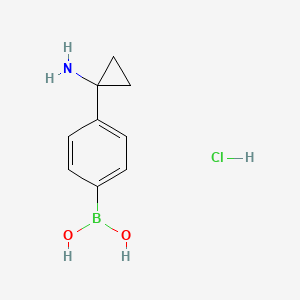

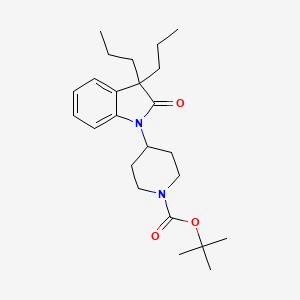
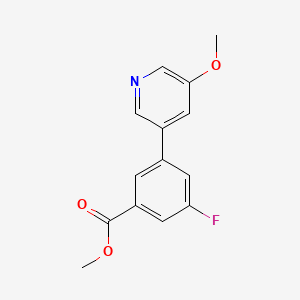
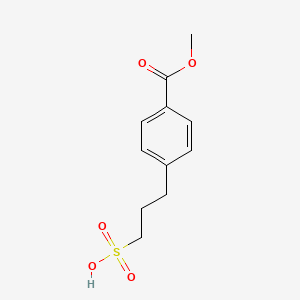
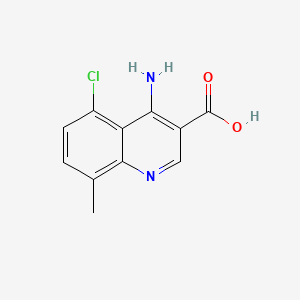
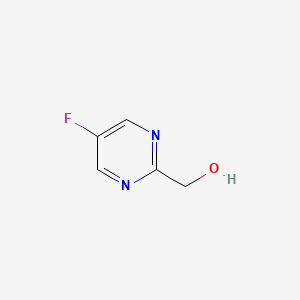
![2-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)acetic acid](/img/structure/B578038.png)
